Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-
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Overview
Description
Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a 2,4-dimethoxyphenyl moiety through a methylene linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- typically involves the reaction of hydrazinecarbothioamide with 2,4-dimethoxybenzaldehyde. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or mechanochemical approaches. These methods offer advantages in terms of efficiency, yield, and environmental impact. Continuous flow synthesis, for example, allows for precise control over reaction conditions and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, triazoles, and thiadiazoles. These products are often characterized using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Scientific Research Applications
Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- include:
- Hydrazinecarbothioamide, 2-[(4,5-dibromo-2-furanyl)methylene]-
- (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide .
Uniqueness
What sets Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- apart from similar compounds is its unique combination of the hydrazinecarbothioamide group with the 2,4-dimethoxyphenyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[(2,4-dimethoxyphenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-14-8-4-3-7(9(5-8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZWTLKDXJXSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=S)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352374 |
Source
|
Record name | Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112612-58-5 |
Source
|
Record name | Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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